(Z)-2-(4-oxo-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-17-10-8-9-15-20(17)26-22(28)16-21-23(29)27(33(30,31)19-13-6-3-7-14-19)24(32-21)25-18-11-4-2-5-12-18/h2-15,21H,16H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAHBJTUVQFOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-oxo-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure features a thiazolidine ring, which is known for various biological properties, including its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.
Chemical Structure
The molecular formula of the compound is C17H18N2O3S, and its structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed potent activity against various bacterial strains. For instance, compounds from the same family were tested against eight bacterial and eight fungal species, showing Minimum Inhibitory Concentrations (MICs) ranging from 10.7–21.4 μmol/mL .
Anticancer Activity
Thiazolidinones have also been evaluated for their anticancer properties. A study indicated that these compounds could induce apoptosis and cell cycle arrest in cancer cell lines without relying solely on PPARγ activation. The presence of specific substituents, such as aryl acetamido functionalities, has been shown to enhance their antiproliferative activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazolidinones reveals that electron-withdrawing groups increase the potency of these compounds. For instance, modifications to the thiazolidine core significantly influence their cytotoxic profiles against cancer cells. Compounds with methoxy or halogen substituents exhibited lower IC50 values, indicating higher potency .
Case Studies
- Antibacterial Evaluation : In a comparative study, a series of thiazolidinone derivatives were synthesized and tested for antibacterial activity. The best-performing compound demonstrated an MIC of 10.7 μmol/mL against Staphylococcus aureus, illustrating the effectiveness of structural modifications in enhancing antimicrobial action .
- Anticancer Efficacy : A recent investigation focused on the anticancer potential of thiazolidinones showed that compounds with a benzylidene double bond exhibited significant activity against various cancer cell lines, with IC50 values as low as 5.4 μM for certain derivatives . These findings suggest that the incorporation of specific functional groups can markedly improve therapeutic efficacy.
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Properties
Research indicates that thiazolidinones exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiazolidinones can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Mechanism of Action : Thiazolidinones may interact with specific molecular targets involved in cancer cell survival and proliferation. For example, they can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells .
-
Case Studies :
- A study demonstrated that certain thiazolidinone derivatives exhibited cytotoxic effects against the MDA-MB-231 breast cancer cell line, showcasing their potential as anticancer agents .
- Another investigation focused on the synthesis of novel thiazolidinone analogues that showed promising results in inhibiting cancer cell growth through MTT assays .
Antimicrobial Activity
Thiazolidinones have also been recognized for their antimicrobial properties. The compound’s structure allows it to target bacterial enzymes or disrupt cellular processes.
- Mechanism : The presence of sulfonyl groups in the structure can enhance antibacterial activity by interfering with bacterial cell wall synthesis or function.
- Case Studies :
Synthesis and Characterization
The synthesis of (Z)-2-(4-oxo-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazolidinone Ring
The thiazolidinone ring’s C-2 and C-5 positions are electrophilic due to conjugation with the adjacent imino and sulfonyl groups.
Key Reactions :
-
Hydrolysis : Under acidic or basic conditions, the ring undergoes hydrolysis to yield open-chain mercaptoacetamide derivatives. For example, treatment with aqueous HCl produces 3-mercapto-N-(o-tolyl)acetamide and phenylsulfonylurea intermediates .
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Aminolysis : Reaction with primary amines (e.g., aniline) at 80°C results in substitution at C-2, forming 2-(arylimino)-thiazolidinone derivatives.
Mechanism :
Nu = nucleophile (e.g., OH⁻, NH₂R) .
Reactivity of the Phenylsulfonyl Group
The phenylsulfonyl moiety acts as a leaving group, enabling substitution or elimination reactions.
Key Reactions :
-
Nucleophilic Aromatic Substitution : Treatment with strong nucleophiles (e.g., KCN) replaces the sulfonyl group with cyano groups under reflux conditions .
-
Reductive Desulfonylation : Catalytic hydrogenation (H₂/Pd-C) removes the sulfonyl group, yielding a thiazolidinone with a free thiol group.
Conditions :
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Substitution | KCN, DMF, 100°C, 6 hrs | 2-Cyano-thiazolidinone derivative | |
| Reduction | H₂ (1 atm), Pd-C, EtOH, RT | 3-Mercapto-thiazolidinone |
Acetamide Functional Group Reactivity
The acetamide group participates in hydrolysis and condensation reactions.
Key Reactions :
-
Acid-Catalyzed Hydrolysis : Concentrated H₂SO₄ hydrolyzes the acetamide to a carboxylic acid, forming (Z)-2-(4-oxo-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-5-yl)acetic acid .
-
Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields imine-linked conjugates .
Mechanistic Insight :
This reaction is critical for prodrug activation .
Cycloaddition and Ring-Expansion Reactions
The thiazolidinone core undergoes [3+2] cycloadditions with dipolarophiles like nitrile oxides.
Example :
-
Reaction with benzonitrile oxide forms a spiro-isoxazoline-thiazolidinone hybrid under microwave irradiation .
Conditions :
Tautomerism and Resonance Effects
The phenylimino group exhibits keto-enol tautomerism, influencing reactivity:
This equilibrium stabilizes the thiazolidinone ring and modulates electrophilicity at C-4 .
Oxidation and Reduction Pathways
Comparison with Similar Compounds
Substituent Effects on Thiazolidinone Core
The thiazolidinone scaffold is common among analogs, but substituent variations significantly alter properties:
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The target’s phenylsulfonyl group (EWG) contrasts with thioxo (moderate EWG) or hydroxyphenyl (EDG) in analogs, affecting reactivity and solubility.
- Steric effects : The o-tolyl group in the target and analogs introduces steric bulk compared to p-substituted phenyls (e.g., 4-methoxyphenyl in Compound 9).
Key Observations :
- High yields (e.g., 90% for Compound 9) correlate with simpler substituents (e.g., 4-chlorobenzylidene).
- Bulky or electron-deficient groups (e.g., nitro-furyl in Compound 13) reduce yields (53–65%) due to steric or electronic challenges.
Spectroscopic Characterization
All compounds were validated via ^1H/^13C NMR, MS, and elemental analysis. For example:
Q & A
Q. Key Parameters :
- Reaction Time : 6–12 hours for condensation steps.
- Yield Optimization : ~50–70% after purification.
Basic: How is the compound characterized structurally?
Answer:
Critical characterization methods include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., Z-configuration of imino group). Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 170–175 ppm (carbonyl carbons) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 507.1) .
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and hydrogen-bonding networks .
- IR Spectroscopy : Bands at 1680–1720 cm (C=O stretching) and 1320–1350 cm (S=O stretching) .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activities?
Answer:
Contradictions may arise from:
- Purity Variability : Use HPLC (>95% purity) and elemental analysis to verify batch consistency .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Stereochemical Stability : Monitor Z/E isomerization via H NMR (e.g., imino proton splitting patterns) .
- Cellular Context : Compare activity across cell lines (e.g., HEK293 vs. HeLa) to identify target specificity .
Q. Example Workflow :
Validate compound integrity (HPLC, NMR).
Replicate assays under standardized conditions.
Use siRNA knockdown to confirm target engagement.
Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or EGFR). Focus on the phenylsulfonyl group’s role in hydrophobic pocket binding .
- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond acceptors. Validate with experimental IC data .
- MD Simulations : GROMACS simulations (10 ns) assess stability of ligand-target complexes .
Key Insight :
The o-tolyl group enhances steric hindrance, reducing off-target interactions but potentially limiting solubility .
Advanced: How can researchers investigate the metabolic stability of this compound?
Answer:
- In Vitro Assays :
- Liver Microsomes : Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS. Calculate t and intrinsic clearance .
- CYP450 Inhibition : Screen against CYP3A4/2D9 isoforms using fluorogenic substrates .
- In Silico Tools : Use SwissADME to predict metabolic hotspots (e.g., oxidation of thiazolidinone sulfur) .
Q. Example Data :
| Parameter | Value |
|---|---|
| Microsomal t | 23 min |
| CYP3A4 IC | >10 μM |
Advanced: What strategies mitigate chemical instability during storage?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazolidinone ring .
- Hydrolytic Stability : Avoid aqueous buffers (pH >8) to prevent sulfonyl group hydrolysis. Use lyophilized forms for long-term storage .
- Analytical Monitoring : Periodic HPLC checks (e.g., C18 column, acetonitrile/water gradient) detect degradation products .
Advanced: How to design a SAR study for optimizing bioactivity?
Answer:
Core Modifications :
- Replace phenylsulfonyl with methylsulfonyl to reduce steric bulk.
- Substitute o-tolyl with p-fluorophenyl for enhanced solubility .
Functional Group Additions : Introduce electron-withdrawing groups (e.g., nitro) to the phenylimino moiety to stabilize the thiazolidinone ring .
Activity Testing :
- Enzyme Assays : Measure IC against target enzymes (e.g., α-glucosidase).
- Cytotoxicity : Use MTT assays in normal (HEK293) and cancer (MCF-7) cells .
Q. Example SAR Table :
| Derivative | IC (μM) | LogP |
|---|---|---|
| Parent Compound | 0.45 | 3.2 |
| p-Fluorophenyl | 0.32 | 2.8 |
| Methylsulfonyl | 0.67 | 2.5 |
Advanced: What mechanistic studies are recommended to elucidate its mode of action?
Answer:
- Pull-Down Assays : Use biotinylated derivatives to isolate protein targets from cell lysates .
- X-ray Crystallography : Co-crystallize with suspected targets (e.g., kinases) to identify binding motifs .
- Transcriptomics : RNA-seq analysis post-treatment reveals pathways affected (e.g., apoptosis or oxidative stress) .
Critical Finding :
The phenylsulfonyl group may act as a phosphotyrosine mimetic in kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
